2,4-ジアミノベンゼンスルホン酸ナトリウム

概要

説明

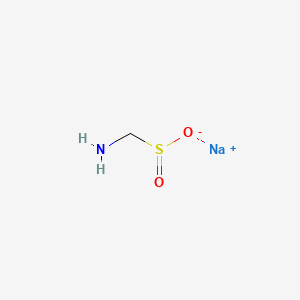

Sodium 2,4-diaminobenzenesulfonate is a chemical compound with the molecular formula C6H7N2NaO3S . It has a molecular weight of 210.19 g/mol .

Synthesis Analysis

A green waterborne polyurethane (WPU) was prepared based on an organic solvent-free process, using sodium 2,4-diaminobenzenesulfonate (SDBS) as a chain extender .Molecular Structure Analysis

The IUPAC name for Sodium 2,4-diaminobenzenesulfonate is sodium;2,4-diaminobenzenesulfonate . The InChI is InChI=1S/C6H8N2O3S.Na/c7-4-1-2-6 (5 (8)3-4)12 (9,10)11;/h1-3H,7-8H2, (H,9,10,11);/q;+1/p-1 . The Canonical SMILES is C1=CC (=C (C=C1N)N)S (=O) (=O) [O-]. [Na+] .Chemical Reactions Analysis

The solubility of sodium 2,4-diaminobenzenesulfonate in binary NaCl + H2O, Na2SO4 + H2O, and C2H5OH + H2O solvent mixtures were measured at elevated temperatures from 273.15 K to 323.15 K by a steady-state method .Physical And Chemical Properties Analysis

Sodium 2,4-diaminobenzenesulfonate has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 1 .科学的研究の応用

水性ポリウレタンのグリーン合成

2,4-ジアミノベンゼンスルホン酸ナトリウム (SDBS): 有機溶媒不使用のプロセスによる水性ポリウレタン (WPU) の製造において、鎖延長剤として使用されます 。この方法は、有機溶媒や触媒が不要で、反応時間と温度が短縮され、エネルギーを節約できるため、環境に優しい方法です。得られた WPU は、従来の WPU に匹敵する機械的特性と耐水性を示します。

有機硫黄化合物の合成

SDBS は、さまざまな有機硫黄化合物の合成において重要な役割を果たします。 反応条件に応じて、スルホニル化剤、スルフェニル化剤、またはスルフィニル化剤として作用します 。この多様性により、医薬品や農薬に有用なチオスルホン酸塩、スルホンアミド、スルフィド、スルホンなどの化合物を生成することができます。

溶媒混合物における溶解度研究

NaCl + H2O、Na2SO4 + H2O、および C2H5OH + H2O などの二元溶媒混合物における SDBS の溶解度は、高温で測定されています 。これらの研究は、さまざまな環境における SDBS の挙動を理解するために不可欠であり、さまざまな産業プロセスでの使用に関する情報を提供することができます。

Safety and Hazards

作用機序

Target of Action

Sodium 2,4-diaminobenzenesulfonate is primarily used as a chain extender in the preparation of waterborne polyurethanes . The compound interacts with the reactants in the polyurethane synthesis process, playing a crucial role in the formation of the polymer structure .

Mode of Action

In the synthesis of waterborne polyurethanes, Sodium 2,4-diaminobenzenesulfonate acts as a chain extender . It interacts with the reactants, contributing to the formation of the polymer chain. This interaction results in a homogenized reaction mixture, which forms the basis of the polyurethane structure .

Biochemical Pathways

Its role in the synthesis of waterborne polyurethanes suggests that it may influence polymerization pathways . The compound’s interaction with the reactants in these pathways contributes to the formation of the polymer structure .

Pharmacokinetics

Its use in the synthesis of waterborne polyurethanes suggests that it may have high water solubility .

Result of Action

The use of Sodium 2,4-diaminobenzenesulfonate in the synthesis of waterborne polyurethanes results in a polymer with similar mechanical properties and water resistance to conventional polyurethanes . Additionally, the use of this compound eliminates the need for catalysts and reduces the reaction time and temperature of the chain extension step, resulting in energy conservation .

Action Environment

The action of Sodium 2,4-diaminobenzenesulfonate is influenced by environmental factors such as temperature and the presence of water . In the synthesis of waterborne polyurethanes, water is used to dissolve the solid reactants and reduce the viscosity, facilitating the interaction of Sodium 2,4-diaminobenzenesulfonate with the reactants .

特性

IUPAC Name |

sodium;2,4-diaminobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S.Na/c7-4-1-2-6(5(8)3-4)12(9,10)11;/h1-3H,7-8H2,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSWTEPAYPNWDV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N2NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88-63-1 (Parent) | |

| Record name | Sodium 2,4-diaminobenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003177228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0062892 | |

| Record name | Benzenesulfonic acid, 2,4-diamino-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3177-22-8 | |

| Record name | Sodium 2,4-diaminobenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003177228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2,4-diamino-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2,4-diamino-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-aminosulphanilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of sodium 2,4-diaminobenzenesulfonate in dye synthesis?

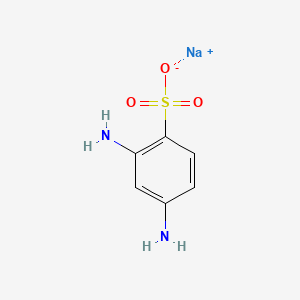

A1: Sodium 2,4-diaminobenzenesulfonate serves as a crucial coupling component in synthesizing various dyes. For instance, it reacts with diazotized 2-amino-4-nitrophenol to yield Leather Brown RHM (C.I. Mordant brown 33) []. Additionally, it plays a vital role in the multi-step synthesis of Reactive Scarlet 3G, where it undergoes acylation, diazotization, and coupling reactions [].

Q2: How does sodium 2,4-diaminobenzenesulfonate contribute to the development of environmentally friendly polyurethane production?

A2: Sodium 2,4-diaminobenzenesulfonate is a key component in a green synthesis method for waterborne polyurethane (WPU) []. By acting as a chain extender, it enables an organic solvent-free process. This eliminates the need for harmful solvents and reduces the environmental impact of WPU production.

Q3: Can waste materials from other chemical processes be utilized to synthesize sodium 2,4-diaminobenzenesulfonate?

A3: Yes, research indicates that sodium 2,4-diaminobenzenesulfonate can be synthesized from the tarry residue generated during chloronitrobenzene production []. This approach highlights the potential for resource recovery and waste minimization within the chemical industry.

Q4: Are there any studies on the solubility of sodium 2,4-diaminobenzenesulfonate?

A4: While the provided abstracts don't delve into the specifics of sodium 2,4-diaminobenzenesulfonate's solubility, one study investigates the solubility of a related compound, sodium 3-nitrobenzenesulfonate, in various solvent mixtures at different temperatures []. This research emphasizes the importance of understanding solubility for optimizing reaction conditions and industrial processes.

Q5: What analytical techniques are employed to ensure the quality of synthesized dyes like Reactive Scarlet 3G?

A5: Although not explicitly stated in the abstract, the synthesis of Reactive Scarlet 3G likely involves techniques like High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and determine product purity []. Such analytical methods are crucial for quality control in dye manufacturing.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1324408.png)